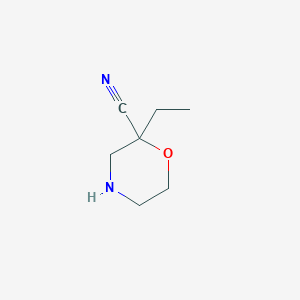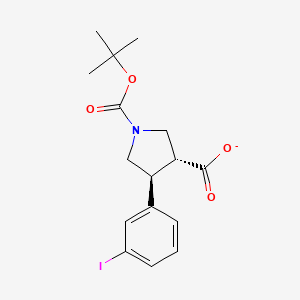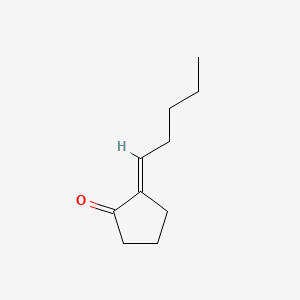![molecular formula C23H39NO10 B12338122 2-Aminoethanol;2-[2,2-bis(2-prop-2-enoyloxyethoxymethyl)butoxy]ethyl prop-2-enoate CAS No. 188012-57-9](/img/structure/B12338122.png)
2-Aminoethanol;2-[2,2-bis(2-prop-2-enoyloxyethoxymethyl)butoxy]ethyl prop-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethanol, 2-amino-, polymer with alpha-hydro-omega-[(1-oxo-2-propen-1-yl)oxy]poly(oxy-1,2-ethanediyl) ether with 2-ethyl-2-(hydroxymethyl)-1,3-propanediol (3:1) is a complex polymeric compound. It is synthesized through the polymerization of ethanol, 2-amino-, with alpha-hydro-omega-[(1-oxo-2-propen-1-yl)oxy]poly(oxy-1,2-ethanediyl) ether and 2-ethyl-2-(hydroxymethyl)-1,3-propanediol in a 3:1 ratio. This compound is known for its unique chemical properties and is used in various industrial and scientific applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves the polymerization of ethanol, 2-amino-, with alpha-hydro-omega-[(1-oxo-2-propen-1-yl)oxy]poly(oxy-1,2-ethanediyl) ether and 2-ethyl-2-(hydroxymethyl)-1,3-propanediol. The reaction typically occurs under controlled conditions, including specific temperatures and catalysts to ensure the desired polymer structure is achieved. The polymerization process may involve steps such as initiation, propagation, and termination to form the final polymer.
Industrial Production Methods
In industrial settings, the production of this polymer involves large-scale reactors where the monomers are combined under controlled conditions. The process may include continuous monitoring of temperature, pressure, and reaction time to ensure consistent quality and yield. Industrial production methods also focus on optimizing the efficiency of the polymerization process and minimizing any by-products or waste.
Análisis De Reacciones Químicas
Types of Reactions
This polymer can undergo various chemical reactions, including:
Oxidation: The polymer can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the polymer’s functional groups, altering its properties.
Substitution: The polymer can undergo substitution reactions where specific functional groups are replaced with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome, including temperature, pressure, and solvent choice.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may produce oxidized polymer derivatives, while substitution reactions can yield polymers with different functional groups.
Aplicaciones Científicas De Investigación
This polymer has a wide range of scientific research applications, including:
Chemistry: Used as a reagent or catalyst in various chemical reactions.
Biology: Employed in the development of biomaterials and drug delivery systems.
Medicine: Investigated for its potential use in medical devices and therapeutic applications.
Industry: Utilized in the production of coatings, adhesives, and other industrial products.
Mecanismo De Acción
The mechanism by which this polymer exerts its effects involves interactions with specific molecular targets and pathways. The polymer’s functional groups can interact with various biological molecules, influencing cellular processes and pathways. These interactions can lead to changes in cellular behavior, making the polymer useful in biomedical applications.
Comparación Con Compuestos Similares
Similar Compounds
Polyethylene glycol (PEG): A widely used polymer with similar properties but different functional groups.
Polyvinyl alcohol (PVA): Another polymer with comparable applications but distinct chemical structure.
Polypropylene glycol (PPG): Similar in its use in industrial applications but differs in its chemical composition.
Uniqueness
This polymer is unique due to its specific combination of monomers and the resulting chemical properties. Its ability to undergo various chemical reactions and its wide range of applications make it distinct from other similar compounds.
Propiedades
Número CAS |
188012-57-9 |
|---|---|
Fórmula molecular |
C23H39NO10 |
Peso molecular |
489.6 g/mol |
Nombre IUPAC |
2-aminoethanol;2-[2,2-bis(2-prop-2-enoyloxyethoxymethyl)butoxy]ethyl prop-2-enoate |
InChI |
InChI=1S/C21H32O9.C2H7NO/c1-5-18(22)28-12-9-25-15-21(8-4,16-26-10-13-29-19(23)6-2)17-27-11-14-30-20(24)7-3;3-1-2-4/h5-7H,1-3,8-17H2,4H3;4H,1-3H2 |
Clave InChI |
KBKAWCCSVYSCQC-UHFFFAOYSA-N |
SMILES canónico |
CCC(COCCOC(=O)C=C)(COCCOC(=O)C=C)COCCOC(=O)C=C.C(CO)N |
Números CAS relacionados |
188012-57-9 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-butyl rac-{[(1R,3R)-3-aminocyclohexyl]methyl}carbamate hydrochloride](/img/structure/B12338039.png)
![1-Pyrrolidinecarboxylic acid, 3-methyl-4-[2-(3-methyl-5-isoxazolyl)acetyl]-, 1,1-dimethylethyl ester, (3R,4R)-rel-](/img/structure/B12338064.png)




![Ethyl 2-(3-chlorophenyl)-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B12338101.png)



![Benzoic acid, 3-[[[(1,1-dimethylethoxy)carbonyl]methylamino]methyl]-, methyl ester](/img/structure/B12338120.png)


![Carbamic acid, N-methyl-N-[4-[[(4-methylphenyl)sulfonyl]oxy]butyl]-, 1,1-dimethylethyl ester](/img/structure/B12338146.png)
